molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

1-Butene

Cat. No. B085601
CAS RN: 106-98-9
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Butene can be synthesized through several methods, including the steam cracking of naphtha or gas oil, the catalytic dehydrogenation of butane, and the ethylene dimerization process using specific catalysts. The ethylene dimerization route, especially when employing Alphabutol technology, has attracted attention for its selectivity towards 1-Butene production. This method capitalizes on ethylene's ability to polymerize under the influence of catalysts to form butenes, with the process conditions meticulously adjusted to favor the formation of 1-Butene over other by-products (Alenezi, Manan, & Zaidel, 2019)(Alenezi, Manan, & Zaidel, 2019).

Scientific Research Applications

  • Regulation and Control in Polyethylene Production : Butene-1 is crucial for regulating the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). Alphabutol technology, a process for Butene-1 production, has room for improvement, especially in operational processes to enhance Butene-1 selectivity and reduce heat exchanger fouling (Alenezi, Manan, & Zaidel, 2019).

  • Combustion Process in Advanced Engines : Understanding 1-butene's oxidation chemistry at low temperatures is critical for improving ignition and combustion processes in advanced engines, which is essential for better emission control (Bingjie Chen et al., 2020).

  • Propylene Production Enhancement : Modifying HZSM-5 zeolites for the transformation of 1-butene can intensify propylene production. Treatments like incorporating potassium significantly maximize propylene yield and minimize coke formation (Epelde et al., 2014).

  • Propylene Production via Tungsten Carbide-Hydride Catalyst : Tungsten carbene-hydride on alumina acts as a bi-functional catalyst for transforming 1-butene into propylene through isomerization and cross-metathesis processes (Mazoyer et al., 2011).

  • Conformational Stability Analysis : The conformational stability of 1-butene has been analyzed using electron momentum spectroscopy, which reveals differences in stability between its conformers, skew and syn (Wu et al., 2008).

  • Acid-Catalyzed Isomerization : Studies on 1-butene isomerization at room temperatures with various acid catalysts have improved understanding of the proton donor-acceptor mechanism in isomerization, suggesting a significant role for Bronsted and Lewis acid sites (Ozaki & Kimura, 1964).

  • Petrochemical Production Trends : 1-Butene is an increasingly important petrochemical product, used extensively in organic synthesis and as a monomer and co-monomer. Its production and application trends reflect its growing significance in the industry (Kotov & Kankaeva, 1994).

Safety And Hazards

1-Butene is extremely flammable and contains gas under pressure, which may explode if heated . It may displace oxygen and cause rapid suffocation . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Future research on 1-Butene could focus on its conversion into propene via metathesis . Additionally, the development of functionalized poly (1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization is another promising area of research .

properties

IUPAC Name

but-1-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3
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InChI Key

VXNZUUAINFGPBY-UHFFFAOYSA-N
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Canonical SMILES

CCC=C
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Molecular Formula

C4H8, Array
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Related CAS

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7
Record name 1-Butene, dimer
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DSSTOX Substance ID

DTXSID1026746
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Molecular Weight

56.11 g/mol
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Physical Description

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C
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Flash Point

-110 °F (NTP, 1992), Flammable gas
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Solubility

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none
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Density

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol
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Vapor Density

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93
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Vapor Pressure

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464
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Product Name

1-Butene

Color/Form

Colorless gas

CAS RN

106-98-9, 9003-28-5
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Melting Point

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C
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Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
[Compound]
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Synthesis routes and methods II

Procedure details

With the aid of 0.0015 part by weight of the titanium trichloride catalyst prepared as described in Example 3 (a) and 0.016 part by weight of isoprenylaluminum, 11 parts by weight of ethene is polymerized in 10 parts by weight of hexane with 5 parts by weight of a C4 -cut containing 45.6% trans-butene-2, 34.2% cis-butene-2, 18,1% butane and 2.1% butene-1 at a temperature of 85° C. first for 1/2 hour under a pressure of 6-7 atm. gauge. Thereafter, 0.001 part by weight of hydrogen is added and the polymerization continued under 7 atm. gauge. The ethene is added during the entire polymerization time of 3 hours. Subsequently, the polyethylene suspension is separated on a separating device and the polymer is dried, thus obtaining 10.5 parts by weight of a terpolymer of ethene, butene-1, and butene-2 having the following characteristics:
Quantity
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[Compound]
Name
Example 3 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
isoprenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
trans-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
cis-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

With the aid of a mixed catalyst of 0.0015 part by weight of this titanium trichloride catalyst and 0.016 part by weight of isoprenylaluminum, 11.5 parts by weight of ethene is first polymerized for 1/2 hour under a pressure of 7-8 atmospheres gauge in 15 parts by weight of a C4 -cut containing 38.4% trans-butene-2, 28.8% cis-butene-2, 32.5% butane and 0.3% butene-1 at a temperature of 50° C. Thereafter, 0.002 part by weight of hydrogen is added thereto. Under a total pressure of 8-10 atm. gauge, the polymerization is continued. The ethene is added during the entire polymerization time of 21/2 hours. Subsequently, the polyethylene suspension is expanded via nozzles into a second container, thus obtaining 11.1 parts by weight of a terpolymer of ethene, butene-1 and butene-2 with the following properties:
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
isoprenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
trans-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods IV

Procedure details

Catalysis was conducted in a 75 ml stainless steel autoclave equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar. The addition funnel was charged with 0.0044 g (0.0108 mmol) of CrCl3(bis-(2-diethylphosphino-ethyl)-amine) dissolved in 20 ml of toluene and to the base of the autoclave was added 5 ml of 1.5M MAO solution in toluene. Over 20 minutes the base of the autoclave was heated to 100° C., after which time the reactor was charged with ethylene to a pressure of 40 bar and the addition funnel was opened such that the Cr complex solution was allowed to mix with the MAO solution. After 30 minutes at a constant ethylene pressure of 40 bar the reaction was stopped by cooling the autoclave to 0° C. and releasing excess ethylene. The gas released was collected and analysed by gas-chromatography (GC). The liquid contained in the autoclave was quenched with ethanol followed by 10% hydrochloric acid, and 1.000 ml of nonane was added as a GC internal standard. The reaction yielded 0.063 g polyethylene, 0.04 g butene, 8.67 g 1-hexene and 0.10 g other hexene isomers.
[Compound]
Name
stainless steel
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrCl3(bis-(2-diethylphosphino-ethyl)-amine)
Quantity
0.0044 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

This invention relates to the preparation of esters of maleic acid with monohydric alcohols and to the preparation of monohydric esters of mixtures of maleic acid and fumaric acid. For various reasons maleic in the form of the anhydride is the principal starting material for maleic esters but the principal reason is because the anhydride is the form in which maleic is commercially produced. Maleic anhydride is commercially produced by the oxidation of hydrocarbons such as benzene or butene. Maleic anhydride is obtained by oxidizing the hydrocarbon feed at high temperature and over a suitable catalyst to produce a gaseous effluent of maleic anhydride together with impurities. The gaseous effluent is cooled and scrubbed in water to produce a crude solution of maleic acid. The aqueous solution of maleic acid is then fed to dehydration column in which the maleic acid is dehydrated by contacting with a volatile water insoluble entraining agent such as xylene which does not undergo chemical reaction in the system. The water and entraining agent are removed as overhead vapors and maleic anhydride is removed as bottoms.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
maleic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monohydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
esters
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
anhydride
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0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butene
Reactant of Route 2
1-Butene
Reactant of Route 3
Reactant of Route 3
1-Butene
Reactant of Route 4
1-Butene
Reactant of Route 5
1-Butene
Reactant of Route 6
1-Butene

Citations

For This Compound
84,600
Citations
L Luciani, J Seppälä, B Löfgren - Progress in Polymer Science, 1988 - Elsevier
… Various catalytic systems have been used to prepare l-butene/ethylene and 1-butene/propylene copolymers. 2 Random copolymerization of 1-butene and propylene in the presence of …
Number of citations: 298 www.sciencedirect.com
ET Hsieh, JC Randall - Macromolecules, 1982 - ACS Publications
… with known amounts of 1-butene incorporation are excellent … only 2 mol % 1-butene has predominantly isolated ethyl … , in terms of ethylene and 1-butene units, is structurally impossible. …
Number of citations: 164 pubs.acs.org
Y Nakano, T Iizuka, H Hattori, K Tanabe - Journal of Catalysis, 1979 - Elsevier
… of 1-butene was discussed on … 1-butene were carried out in a closed recirculation reactor having a volume of ea. 290 ml. A 60-mg sample of catalyst was used and 100 Torr of 1-butene …
Number of citations: 251 www.sciencedirect.com
R Androsch, ML Di Lorenzo, C Schick, B Wunderlich - Polymer, 2010 - Elsevier
This paper contains new views about the amorphous and partially ordered phases of the three polymers listed in the title. The discussion is based on information on structure, …
Number of citations: 275 www.sciencedirect.com
A Coelho, G Caeiro, M Lemos, F Lemos, FR Ribeiro - Fuel, 2013 - Elsevier
… Catalytic transformation of 1-butene We will now present and discuss the main results obtained in the transformation of 1-butene over the H-ZSM-5 catalyst used in this work. The …
Number of citations: 108 www.sciencedirect.com
Y Li, CW Zhou, HJ Curran - Combustion and Flame, 2017 - Elsevier
… of 1-butene … 1-butene by hydroxyl radicals and molecular oxygen from different carbon sites; (b) addition reactions, including hydrogen atom and hydroxyl radical addition to 1-butene; (c…
Number of citations: 82 www.sciencedirect.com
J Boor Jr, JC Mitchell - Journal of Polymer Science Part A …, 1963 - Wiley Online Library
… ’-~ have established that poly-1-butene exhibits dimorphism.* On … groups of poly-1-butene, eg, 3-methyl-1-butene. Modification … is stable in poly-1-butene which has been chlorinated to …
Number of citations: 181 onlinelibrary.wiley.com
G Cojazzi, V Malta, G Celotti… - … Chemistry and Physics, 1976 - Wiley Online Library
… We described the structure of isotactic poly-1-butene in terms … I11 of isotactic poly-1-butene shows the particular feature that … Ferrero-Martelli for preparation of the poly-1-butene sample …
Number of citations: 113 onlinelibrary.wiley.com
ML Di Lorenzo, MC Righetti - Polymer, 2008 - Elsevier
… To our knowledge, no report on the existence of a rigid amorphous fraction in isotactic poly(1-butene) has been published yet. In this contribution, details about vitrification of the rigid …
Number of citations: 95 www.sciencedirect.com
YT Kim, JP Chada, Z Xu, YJ Pagan-Torres… - Journal of …, 2015 - Elsevier
… curves, where 90–100% of the 1-butene was in the vapor phase at the reaction conditions … 1-butene from 3.1 to 18.1. The C4 olefin conversion did not change as the hexane to 1-butene …
Number of citations: 72 www.sciencedirect.com

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